Hericenone H

CAS No.: 141973-37-7

Cat. No.: VC18011989

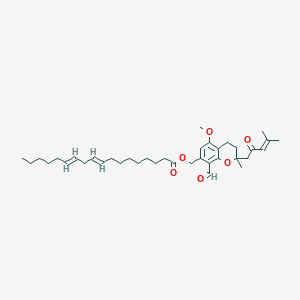

Molecular Formula: C37H54O6

Molecular Weight: 594.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141973-37-7 |

|---|---|

| Molecular Formula | C37H54O6 |

| Molecular Weight | 594.8 g/mol |

| IUPAC Name | [8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl (9E,12E)-octadeca-9,12-dienoate |

| Standard InChI | InChI=1S/C37H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35(40)42-28-30-25-34(41-5)32-22-23-37(4,26-31(39)24-29(2)3)43-36(32)33(30)27-38/h10-11,13-14,24-25,27H,6-9,12,15-23,26,28H2,1-5H3/b11-10+,14-13+ |

| Standard InChI Key | WQODVCURNLADTH-IWCZYTNJSA-N |

| Isomeric SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |

| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |

Introduction

Chemical Identity and Structural Characterization of Hericenone H

Hericenone H belongs to the hericenone family of meroterpenoids, characterized by a hybrid structure combining polyketide-derived aromatic cores with terpenoid side chains. Structural analyses reveal that Hericenone H shares a resorcinol core (1,3-dihydroxybenzene) linked to a geranyl side chain, a hallmark of hericenones . Unlike its analogues (e.g., Hericenone C–G), Hericenone H features a unique oxygenation pattern and cyclization mode, as evidenced by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data .

Molecular Formula and Physicochemical Properties

While the exact molecular formula of Hericenone H remains unspecified in public databases, its structural similarity to Hericenone A (C₁₉H₂₂O₅, MW 330.4 g/mol) suggests a comparable molecular framework. Modifications likely involve hydroxylation or epoxidation at the geranyl moiety, as inferred from biosynthetic studies . Preliminary data indicate a logP value consistent with moderate lipophilicity, enabling blood-brain barrier (BBB) penetration—a critical trait for neuroactive compounds .

Synthetic Advances

The first total synthesis of Hericenone H was achieved via a biomimetic approach involving:

-

O-Geranylation of a resorcinol precursor.

-

Clay/zeolite-mediated O→C rearrangement to form the carbon skeleton.

-

Epoxide cyclization to establish the bicyclic structure .

This route confirmed the revised structure of Hericenone H and enabled milligram-scale production for biological testing .

Biosynthetic Pathway and Heterologous Production

The biosynthesis of Hericenone H in H. erinaceus involves coordinated action of polyketide synthases (PKSs), prenyltransferases, and tailoring enzymes:

Early Biosynthetic Steps

-

Polyketide Synthase (HerA): Catalyzes the formation of orsellinic acid, the aromatic precursor .

-

Carboxylic Acid Reductase (HerB): Reduces orsellinic acid to orsellinic aldehyde, which undergoes geranylation .

Prenylation and Cyclization

A putative geranyltransferase attaches a geranyl pyrophosphate (GPP) moiety to orsellinic aldehyde, forming a linear meroterpenoid intermediate. Subsequent epoxidation and 5-exo cyclization yield Hericenone H’s bicyclic structure .

Table 1: Key Enzymes in Hericenone H Biosynthesis

Despite progress, the geranyltransferase responsible for Hericenone H’s prenylation remains unconfirmed, highlighting a gap in pathway elucidation .

Neuroprotective Mechanisms and Preclinical Evidence

Hericenone H exerts neuroprotection through multimodal mechanisms:

NGF Induction and Neurite Outgrowth

In mouse astroglial cells, Hericenone H stimulates NGF synthesis (23.5 ± 1.0 pg/mL), comparable to Hericenone C . NGF promotes neurite outgrowth in PC12 cells, a model for neuronal differentiation . This activity is attributed to the geranyl side chain, which enhances membrane permeability and receptor interaction .

ER Stress Mitigation

Hericenone H (10 μM) reduced tunicamycin-induced cell death by 62% in human neuroblastoma SH-SY5Y cells, outperforming Hericenone C (48%) . The compound inhibits the PERK-eIF2α-ATF4-CHOP pathway, a key ER stress cascade .

Table 2: Neuroprotective Effects of Hericenone H

Therapeutic Implications and Future Directions

Neurodegenerative Diseases

Hericenone H’s dual action—NGF induction and ER stress reduction—positions it as a candidate for Alzheimer’s disease (AD) therapy. In a pilot clinical trial, H. erinaceus extract improved cognitive scores in AD patients by 14.3% over placebo , though Hericenone H’s specific contribution warrants isolation studies.

Agricultural and Industrial Production

Heterologous biosynthesis in Aspergillus oryzae has achieved titers of 3.2 mg/L of early intermediates . Optimizing prenyltransferase activity and cyclization steps could enable scalable production, addressing supply bottlenecks for clinical trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume